![molecular formula C14H10Cl2O3S2 B2937480 Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 338401-90-4](/img/structure/B2937480.png)
Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the growth and proliferation of fungi, bacteria, and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Some of these effects are:
1. Inhibition of fungal growth: This compound inhibits the growth of fungi by interfering with the synthesis of fungal cell walls.
2. Reduction of inflammation: Studies have shown that this compound can reduce inflammation in the body by inhibiting the production of inflammatory cytokines.
3. Inhibition of cancer cell growth: Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate has several advantages and limitations when used in lab experiments. Some of these are:
Advantages:
1. High efficacy against a wide range of fungal and bacterial species.
2. Low toxicity to humans and animals.
3. Can be easily synthesized in the lab.
Limitations:
1. Limited solubility in water.
2. May have adverse effects on non-target organisms.
3. Limited information on its long-term effects.
将来の方向性
There are several potential future directions for research on Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate. Some of these are:
1. Further investigation of its potential applications as an antimicrobial agent.
2. Investigation of its potential applications as an anti-inflammatory agent.
3. Evaluation of its potential as an anticancer agent.
4. Study of its effects on non-target organisms.
5. Development of more efficient synthesis methods.
Conclusion:
This compound is a chemical compound with several potential applications in various fields. Its primary use is as a fungicide to protect crops from fungal infections. However, research has shown that this compound has several other potential applications, including as an antimicrobial agent, anti-inflammatory agent, and anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects.
合成法
The synthesis of Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with ethyl 2-mercaptoacetate in the presence of a base to form ethyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzoate. This intermediate is then reacted with methyl iodide to form this compound.
科学的研究の応用
Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound are:
1. Fungicide: The primary use of this compound is as a fungicide to protect crops from fungal infections. It has been found to be effective against a wide range of fungal species, including Aspergillus, Fusarium, and Botrytis.
2. Antimicrobial agent: Research has shown that this compound has antimicrobial properties and can be used to inhibit the growth of bacteria and fungi.
3. Anti-inflammatory agent: Studies have shown that this compound has anti-inflammatory properties and can be used to reduce inflammation in the body.
4. Anticancer agent: Research has shown that this compound has potential anticancer properties and can be used to inhibit the growth of cancer cells.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S2/c1-19-14(18)8-4-2-3-5-11(8)20-7-10(17)9-6-12(15)21-13(9)16/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRHICYPGHMOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)
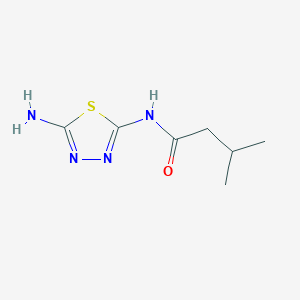
![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)
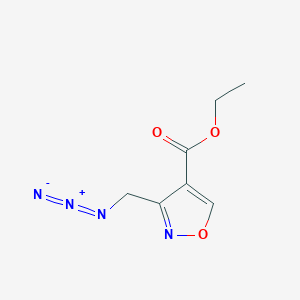
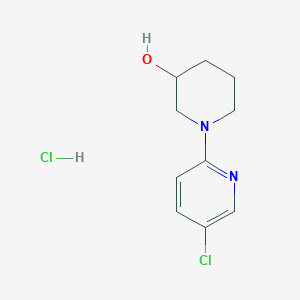
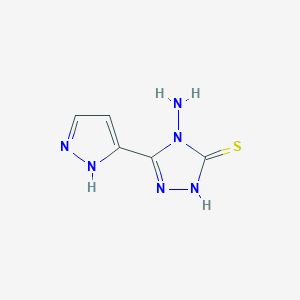
![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)
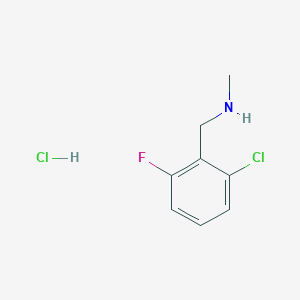
![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)
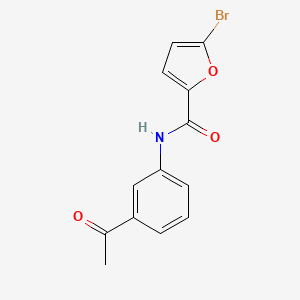
![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)